molecular formula C20H23N3O4S B2450276 Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate CAS No. 1008935-78-1

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No. B2450276
CAS RN: 1008935-78-1
M. Wt: 401.48
InChI Key: ANCCJIYVXCZYBX-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One area of research involving this compound is the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, highlighting its utility in the development of novel thiophene derivatives. This process involves the reaction of related precursors in the presence of sodium methoxide, yielding excellent yields and demonstrating the compound's versatility in organic synthesis (S. N. Sahu et al., 2015). Additionally, research on methylglyoxal (MG) formation in food and organisms, while not directly related to this compound, underscores the importance of understanding highly reactive alpha-oxoaldehydes, a category to which the compound's core structure may be related (I. Nemet et al., 2006).

Applications in Heterocyclic Chemistry

The compound is also implicated in the synthesis of heterocyclic compounds, as demonstrated by the transformation of related precursors into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its potential in creating complex heterocyclic frameworks with potential pharmaceutical applications (Martina Žugelj et al., 2009). This versatility is further evidenced in the synthesis of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, suggesting applications in material science and industrial chemistry (O. Iyun et al., 2015).

Fluorescence and Biomedical Applications

Moreover, studies on related thiophene derivatives have explored their fluorescence properties, indicating potential uses in sensing and imaging technologies. The investigation into the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for example, highlights the broader interest in exploiting the optical properties of thiophene-based compounds for technological applications (Guo Pusheng, 2009).

properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-5-12-8-13(20(26)27-4)19(28-12)23-17(24)9-16-18(25)22-15-7-11(3)10(2)6-14(15)21-16/h6-8,16,21H,5,9H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCJIYVXCZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

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